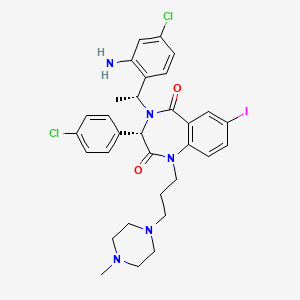
TDP665759
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TDP665759 is an inhibitor of the Hdm2:p53 complex. It acts by suppressing human tumor cell proliferation in vitro and sensitizing tumors to doxorubicin in vivo.
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Stabilization of p53 : TDP665759 increases the levels of wild-type p53 in cells, which can lead to the activation of p53 target genes involved in cell cycle arrest and apoptosis .
- Synergistic Effects with Chemotherapy : The compound has been shown to work synergistically with doxorubicin, a common chemotherapeutic agent, enhancing its efficacy in suppressing tumor growth in various models .
In Vitro Studies
In a study evaluating the efficacy of this compound, it was found to inhibit the proliferation of wild-type p53-expressing cell lines with an average IC50 of 0.7 μmol/L. This indicates a potent effect on cells that retain functional p53 .
In Vivo Studies
In xenograft models using A375 melanoma cells, administration of this compound resulted in significant tumor growth suppression. Mice treated with a combination of this compound and doxorubicin exhibited a tumor growth delay comparable to that seen with higher doses of doxorubicin alone .
Table 1: Summary of In Vitro Efficacy
| Cell Line | IC50 (μmol/L) | Response to this compound |
|---|---|---|
| A375 Melanoma | 0.7 | Inhibited proliferation |
| HepG2 (Liver) | Not specified | Induction of apoptosis |
Table 2: In Vivo Efficacy in Xenograft Models
| Treatment Group | Tumor Growth Delay (%) |
|---|---|
| Control | 0 |
| Doxorubicin (10 mg/kg) | 30 |
| This compound (100 mg/kg) | 45 |
| This compound + Doxorubicin | 79 |
Case Study 1: Combination Therapy
In a preclinical model, the combination of this compound and doxorubicin was tested on mice bearing A375 melanoma tumors. The study demonstrated that this combination led to a significant reduction in tumor size compared to either treatment alone. The results suggest that this compound may enhance the therapeutic index of doxorubicin by mitigating resistance mechanisms associated with MDM2 overexpression .
Case Study 2: Impact on Gene Expression
Another study highlighted how this compound treatment resulted in increased expression of p21 waf1/cip1 in liver samples from treated mice. This upregulation is indicative of p53 activation and suggests that this compound not only stabilizes p53 but also enhances its transcriptional activity on downstream targets involved in cell cycle regulation .
Eigenschaften
CAS-Nummer |
787632-66-0 |
|---|---|
Molekularformel |
C31H34Cl2IN5O2 |
Molekulargewicht |
706.4 g/mol |
IUPAC-Name |
(3S)-4-[(1R)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m1/s1 |
InChI-Schlüssel |
NUKCQDDVORQLDB-OLILMLBXSA-N |
SMILES |
CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)N)N2[C@H](C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TDP665759; TDP-665759; TDP 665759; JNJ-27291199; JNJ 27291199; JNJ27291199; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















